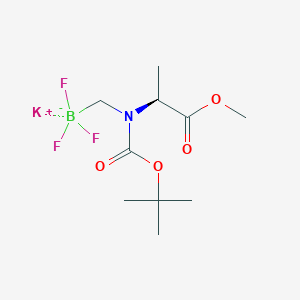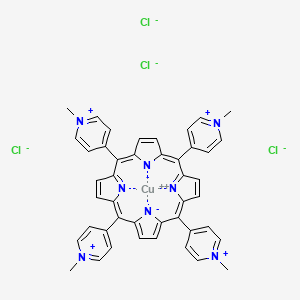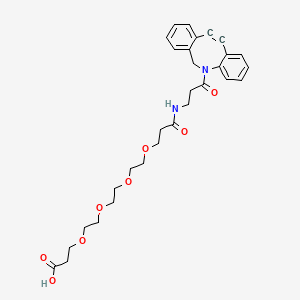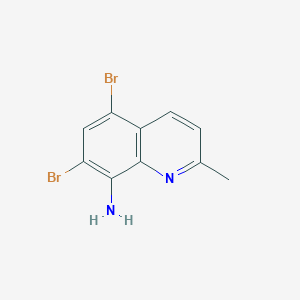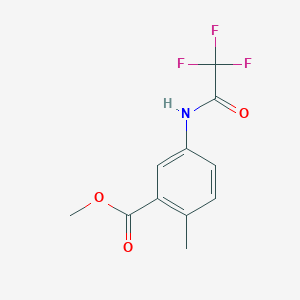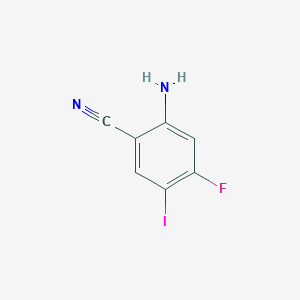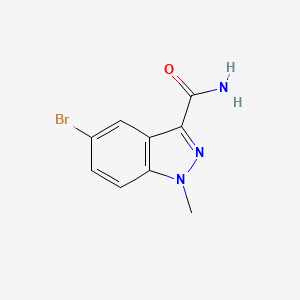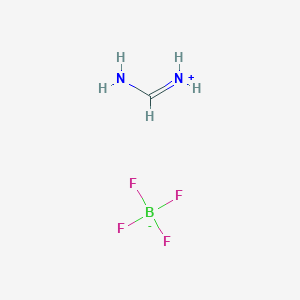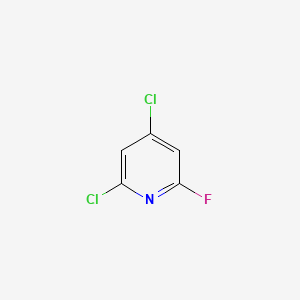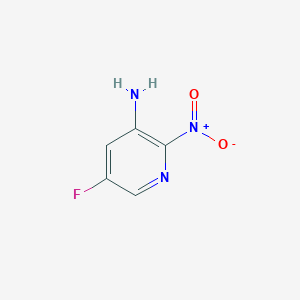
Bis-(Boc-Gly-amido-propane)-PEG3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Boc-Gly-amido-propane)-PEG3: is a synthetic compound that combines the properties of polyethylene glycol (PEG) with protective groups and glycine derivatives. This compound is often used in biochemical and pharmaceutical research due to its unique chemical properties, which include solubility in water and the ability to form stable conjugates with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(Boc-Gly-amido-propane)-PEG3 typically involves the following steps:
Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Amidation: The protected glycine is then reacted with 1,3-diaminopropane to form the amido-propane intermediate.
PEGylation: The intermediate is conjugated with polyethylene glycol (PEG3) under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amido-propane moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the Boc-protected glycine.
Substitution: Nucleophilic substitution reactions can take place at the amido-propane linkage.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the amido-propane moiety.
Reduction Products: Reduced forms of the Boc-protected glycine.
Substitution Products: Substituted derivatives at the amido-propane linkage.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Acts as a linker in the formation of bioconjugates.
Biology:
- Utilized in the modification of proteins and peptides to enhance their stability and solubility.
- Employed in the development of drug delivery systems.
Medicine:
- Investigated for its potential in targeted drug delivery.
- Used in the formulation of biocompatible materials for medical implants.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Bis-(Boc-Gly-amido-propane)-PEG3 involves its ability to form stable conjugates with other molecules, thereby altering their physical and chemical properties. The PEG moiety enhances solubility and biocompatibility, while the Boc-protected glycine provides stability and prevents premature reactions.
Comparison with Similar Compounds
Bis-(Boc-Gly-amido-ethane)-PEG3: Similar structure but with an ethane linker instead of propane.
Bis-(Boc-Gly-amido-butane)-PEG3: Similar structure but with a butane linker instead of propane.
Bis-(Boc-Gly-amido-propane)-PEG2: Similar structure but with a shorter PEG chain.
Uniqueness: Bis-(Boc-Gly-amido-propane)-PEG3 is unique due to its specific combination of a propane linker and a PEG3 chain, which provides a balance of flexibility, solubility, and stability that is advantageous in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(31)27-17-19(29)25-9-7-11-33-13-15-35-16-14-34-12-8-10-26-20(30)18-28-22(32)37-24(4,5)6/h7-18H2,1-6H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJREFZFBQWQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)benzoic acid](/img/structure/B8133675.png)
